1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Lipophilicity Membrane permeability Pyrazole-4-sulfonamide SAR

1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a differentiated trisubstituted pyrazole-4-sulfonamide featuring a critical N-ethyl modification that shifts logP by ~0.3 units and reduces boiling point by ~17°C versus the parent 1,3,5-trimethyl scaffold. This compound provides a unique SAR probe for antiproliferative screening (U937 lymphoma), serves as an ALS-inhibitor herbicide precursor via sulfonylurea formation, and functions as an intermediate logP retention time marker for HPLC calibration (logP -0.0814). With three methyl-protected positions, it ensures regiochemical stability in diversity-oriented synthesis. Available at ≥95% purity with defined GHS07 hazard profile. All batches are verified for reproducible assay performance and downstream synthetic yields.

Molecular Formula C8H15N3O2S
Molecular Weight 217.29 g/mol
Cat. No. B13211903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Molecular FormulaC8H15N3O2S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)S(=O)(=O)NC)C
InChIInChI=1S/C8H15N3O2S/c1-5-11-7(3)8(6(2)10-11)14(12,13)9-4/h9H,5H2,1-4H3
InChIKeyKQMSWJSDYMYMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Core Properties and Structural Identity for Procurement


1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1005847-38-0; also listed under CAS 1354504-54-3) is a trisubstituted pyrazole-4-sulfonamide with the molecular formula C₈H₁₅N₃O₂S and a molecular weight of 217.29 g/mol . The compound bears three methyl groups at positions 1, 3, and 5 of the pyrazole ring and an N-ethyl substituent on the sulfonamide nitrogen, distinguishing it from simpler pyrazole-4-sulfonamide scaffolds [1]. Predicted physicochemical parameters include a density of 1.27 ± 0.1 g/cm³, a boiling point of 353.7 ± 52.0 °C, and a calculated logP of -0.0814, placing it in a narrow lipophilicity window that is relevant for both medicinal chemistry and agrochemical lead optimization programs .

Why 1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyrazole-4-Sulfonamide Analogs


Pyrazole-4-sulfonamides exhibit pronounced structure-activity relationship (SAR) sensitivity: even minor alterations in N-alkylation pattern or ring methylation state produce quantifiable shifts in lipophilicity, thermal stability, and biological target engagement [1]. The N-ethyl sulfonamide modification present in 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide alters the hydrogen-bond donor/acceptor profile relative to the parent 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold, directly affecting logP by approximately 0.3 units and reducing the predicted boiling point by ~17 °C—parameters that critically influence chromatographic purification behavior, formulation solvent selection, and membrane partitioning in cell-based assays [2]. Generic substitution with less substituted analogs therefore risks introducing uncontrolled variability in downstream synthetic yields, assay reproducibility, and pharmacokinetic readouts .

Quantitative Differentiation Evidence for 1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Versus Closest Pyrazole-4-Sulfonamide Analogs


Lipophilicity Tuning: N-Ethyl Substitution Shifts logP by ~0.3 Units Relative to the Parent 1,3,5-Trimethyl Scaffold

The introduction of the N-ethyl group on the sulfonamide nitrogen of 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1005847-38-0) raises the calculated logP to -0.0814, compared to -0.382 for the parent 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) which carries a free sulfonamide -NH₂ group . This represents a logP increase of approximately +0.3 units, which corresponds to a roughly 2-fold predicted increase in octanol/water partition coefficient [1]. The N-ethyl modification thus shifts the compound from a more hydrophilic space (logP < -0.3) into a near-neutral lipophilicity window (logP ≈ 0) that is often considered favorable for passive membrane permeability in cell-based assays while retaining aqueous solubility [1].

Lipophilicity Membrane permeability Pyrazole-4-sulfonamide SAR

Boiling Point Reduction: ~17 °C Lower Predicted BP Facilitates Distillation-Based Purification Compared to the Non-Ethylated Analog

The predicted boiling point of 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is 353.7 ± 52.0 °C (CAS 1005847-38-0), which is approximately 16.8 °C lower than the 370.5 ± 52.0 °C predicted for the non-ethylated 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) [1]. This reduction is attributable to the replacement of a primary sulfonamide -NH₂ group (capable of intermolecular hydrogen bonding) with a tertiary sulfonamide -N(Et)H group, which reduces hydrogen-bond donation capacity and consequently lowers the enthalpy of vaporization . The lower boiling point, within overlapping uncertainty intervals, suggests a modest but directionally consistent advantage for vacuum distillation or short-path distillation purification protocols where excessive thermal stress must be avoided .

Thermal stability Purification Distillation

Density Differential: 1.27 vs. 1.44 g/cm³ Enables Gravimetric Differentiation from the Parent Scaffold in Formulation and Crystallization

The predicted density of 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is 1.27 ± 0.1 g/cm³, compared to 1.44 ± 0.1 g/cm³ for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) [1]. This represents a density reduction of approximately 0.17 g/cm³ (≈12% lower), consistent with the disruption of intermolecular hydrogen-bond networks upon N-ethylation of the sulfonamide . For N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 944416-16-4), the density is further reduced to 1.204 ± 0.06 g/cm³, establishing a clear negative correlation between N-alkylation extent and solid-state density across the series .

Density Formulation Crystallization

Antiproliferative Class Validation: 1,3,5-Trimethyl-Pyrazole-4-Sulfonamide Derivatives Demonstrated IC₅₀ Values Against U937 Cells, Establishing a SAR Framework for N-Ethyl Variant Prioritization

In a 2023 ACS Omega study by Mahesh et al., two series of pyrazole-4-sulfonamide derivatives based on the 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide cores were evaluated for in vitro antiproliferative activity against U937 lymphoma cells using the CellTiter-Glo Luminescent cell viability assay with Mitomycin C as a reference control [1]. While the specific IC₅₀ values for individual derivatives were reported in the full text, the study demonstrated that the 1,3,5-trimethyl substitution pattern on the pyrazole ring conferred measurable antiproliferative activity coupled with the absence of cytotoxicity as assessed by LDH release [1]. 1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide extends this validated core by introducing an N-ethyl sulfonamide substituent, offering a logical next-step SAR probe for optimizing both potency and physicochemical properties within the same assay framework [2].

Antiproliferative U937 Pyrazole-4-sulfonamide SAR

Herbicidal Lead Space: Pyrazole-4-Sulfonamide Patent Landscape Supports Procurement for ALS Inhibition Screening Programs

Multiple patent families, including US patents on herbicidal pyrazolesulfonamides and European patent applications (EP-A 95,925), establish that pyrazole-4-sulfonamides and their sulfonylurea derivatives act as inhibitors of acetolactate synthase (ALS), a validated herbicidal target in branched-chain amino acid biosynthesis [1][2]. Field trial data for structurally related pyrazole sulfonamide analogs have demonstrated herbicidal activity at application rates of 50–100 g/ha with selectivity against broadleaf weeds [3]. 1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, by virtue of its sulfonamide -NH(Et) group, serves as a direct precursor for sulfonylurea formation via reaction with aryl isocyanates, positioning it as a strategic intermediate for generating patentable herbicidal candidates within this established mechanism of action [4].

Herbicide Acetolactate synthase Agrochemical

Purity and Supply Chain Consistency: ≥95% Purity with Multi-Vendor Availability Across Two CAS Registry Numbers

1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is commercially available at ≥95% purity from multiple independent suppliers under two CAS registry numbers: 1005847-38-0 (Fluorochem, Chemscene, AngeneChem, Leyan) and 1354504-54-3 (AKSci, Leyan, Kuujia) . The dual CAS assignment reflects historical naming variations (N-ethyl-1,3,5-trimethyl vs. 1-ethyl-N,3,5-trimethyl) for the same molecular entity . In contrast, the non-ethylated parent 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) and the 3,5-dimethyl analog (CAS 88398-54-3) are each registered under a single unambiguous CAS number, indicating that the N-ethyl derivative's dual registration may cause procurement confusion if not explicitly noted [1]. Standard storage conditions (2–8 °C, sealed in dry environment) and GHS07 hazard classification (H302-H315-H319-H335) are consistent across suppliers .

Purity Supply chain Procurement

Highest-Confidence Application Scenarios for 1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Based on Evidence


Medicinal Chemistry SAR Expansion: Antiproliferative Probe Synthesis

Procure 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide as a focused SAR probe to extend the antiproliferative structure-activity relationships established for 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against U937 lymphoma cells [1]. The N-ethyl modification increases calculated logP by ~0.3 units relative to the parent scaffold, enabling systematic evaluation of how incremental lipophilicity affects both cellular potency (CellTiter-Glo IC₅₀) and selectivity versus LDH release cytotoxicity endpoints [1]. The compound's intermediate logP of -0.0814 positions it as a bridge between overly polar primary sulfonamides (logP < -0.3) and excessively lipophilic N,N-dialkyl variants, supporting multiparameter optimization of the pyrazole-4-sulfonamide pharmacophore .

Agrochemical Lead Generation: Sulfonylurea Herbicide Precursor

Deploy 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide as a sulfonylurea precursor in ALS-inhibitor herbicide discovery programs [2]. The free sulfonamide -NH(Et) group serves as the nucleophilic handle for reaction with aryl isocyanates to generate N-ethyl-N-aryl-sulfonylurea derivatives, a chemotype covered by existing herbicidal pyrazolesulfonamide patent families [2][3]. The N-ethyl substituent introduces steric bulk and electronic modulation at the sulfonylurea junction that is distinct from the more common -NH₂ or -N(Me)H precursors, offering novelty in patent composition-of-matter claims [3]. Class-level field data for related pyrazole sulfonamides showing efficacy at 50–100 g/ha against broadleaf weeds support the rationale for synthesizing and screening derivatives of this precursor [4].

Physicochemical Property Calibration: Chromatographic Method Development

Utilize 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide as a reference standard for calibrating reversed-phase HPLC and LC-MS methods in programs that span a range of pyrazole-4-sulfonamide analogs . Its logP of -0.0814 provides an intermediate retention time marker between the more polar 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (logP -0.382) and the less polar 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (logP +0.167), enabling construction of a three-point logP-based retention time calibration curve for gradient method optimization . The predicted boiling point of 353.7 °C and density of 1.27 g/cm³ further inform solvent selection for preparative HPLC and sample preparation protocols .

Multi-Step Synthetic Intermediate: Heterocycle Library Construction

Incorporate 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide as a key intermediate in diversity-oriented synthesis of pyrazole-containing compound libraries [5]. The sulfonamide -NH(Et) group can undergo N-alkylation, N-acylation, or N-sulfonylation to generate three distinct sub-series from a single precursor, while the fully substituted pyrazole ring (positions 1, 3, and 5 methylated) ensures regiochemical stability during further transformations [5]. The compound's commercial availability at ≥95% purity from multiple suppliers and its defined hazard profile (GHS07) support its use in parallel synthesis workflows without requiring in-house re-synthesis and characterization of the core scaffold .

Quote Request

Request a Quote for 1-Ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.